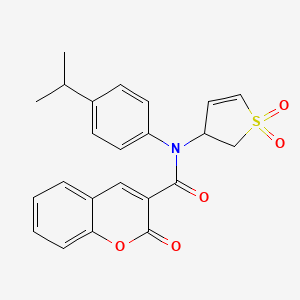

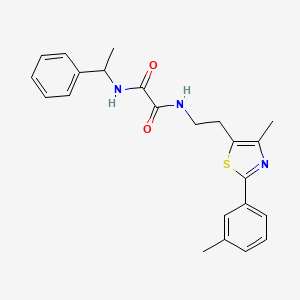

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of 4H-chromene-3-carboxamide, a class of compounds known for their diverse biological activities. The structure of this compound suggests it may possess similar properties, such as antioxidant and antibacterial activities, which are common among chromene derivatives.

Synthesis Analysis

The synthesis of 4H-chromene-3-carboxamide derivatives can be achieved through multicomponent reactions, as demonstrated in the papers provided. For instance, one study describes the solvent-free synthesis of these derivatives using ceric ammonium nitrate (CAN) as a catalyst, employing a Knoevenagel-Michael reaction between 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin . Another approach involves a one-pot reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in methanol, combining salicylaldehydes, substituted acetoacetanilides, and indoles . These methods highlight the versatility and efficiency of synthesizing chromene derivatives.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene moiety, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The substitution patterns on the chromene core, such as the thiophene and isopropylphenyl groups in the compound of interest, can significantly influence the biological activity and physical properties of these molecules.

Chemical Reactions Analysis

Chromene derivatives undergo various chemical reactions, including Knoevenagel condensation and nucleophilic substitution, as part of their synthesis . The reactivity of these compounds can be further explored through their interactions with biological targets, which may involve additional chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solvatochromism, have been studied. Solvatochromic properties refer to the change in color of a substance with the polarity of the solvent, which was observed in a series of 4H-chromene-3-carboxamides . These properties, along with their antibacterial and antioxidant activities, are indicative of their potential as therapeutic agents. The antibacterial activity was assessed using the agar well technique, and the antioxidant activity was measured using the DPPH method, with some derivatives showing strong activity compared to standards like ascorbic acid and ampicillin .

Scientific Research Applications

Synthesis and Characterization

4H-Chromene-3-carboxamides, including compounds like N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide, have been extensively studied for their synthesis and characterization. For example, a one-pot three-component protocol has been developed for synthesizing indolyl-4H-chromene-3-carboxamides, which exhibit antioxidant and antibacterial properties. These compounds were achieved through Knoevenagel condensation followed by a nucleophilic substitution process, offering an efficient synthetic strategy with broad substrate scope and high yield (Subbareddy & Sumathi, 2017).

Biological Applications

The biological evaluation of these compounds has been a significant area of research. For instance, certain N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown significant activity against acetylcholinesterase (AChE), indicating potential therapeutic applications in neurological disorders such as Alzheimer's disease. Structure-activity relationship (SAR) studies demonstrated that specific substitutions on the coumarin scaffold could enhance anti-AChE activity (Ghanei-Nasab et al., 2016).

Chemical Properties and Applications

Exploring the chemical properties and diverse applications of these compounds has been another focus. A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives via hydrolysis of 4-cyanobuta-1,3-dienolate salts was developed. These chromenes contain a 2-pyrone scaffold found in many biologically active compounds, indicating their significance in chemical research (Vodolazhenko et al., 2012).

Antimicrobial and Antioxidant Activities

Studies have also been conducted on the antimicrobial and antioxidant activities of chromene-3-carboxamides. Synthesis of coumarin derivatives containing the thiazolidin-4-one ring and their biological evaluation revealed antibacterial properties, highlighting the potential of these compounds in addressing microbial infections (Ramaganesh et al., 2010).

properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5S/c1-15(2)16-7-9-18(10-8-16)24(19-11-12-30(27,28)14-19)22(25)20-13-17-5-3-4-6-21(17)29-23(20)26/h3-13,15,19H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMFXDSKEKZVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)

![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)

![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)

![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)

![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)

![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)